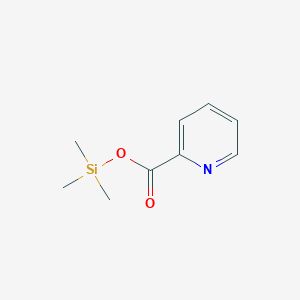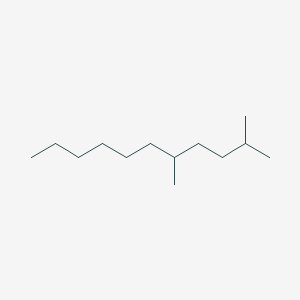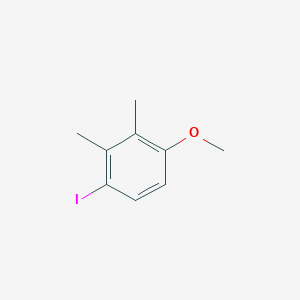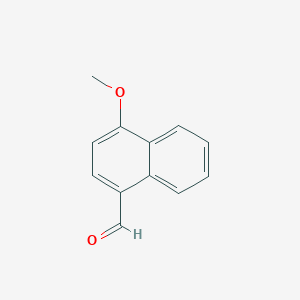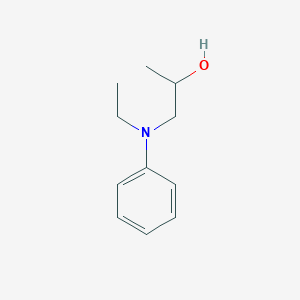
1-(N-Ethylanilino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(N-Ethylanilino)propan-2-ol, also known as EAP or N-Ethyl-1-amino-2-propanol, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a chiral molecule, which means that it has two enantiomers that have different biological activities. EAP has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-(N-Ethylanilino)propan-2-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-(N-Ethylanilino)propan-2-ol has been found to interact with several receptors, including the mu-opioid receptor and the alpha-adrenergic receptor. 1-(N-Ethylanilino)propan-2-ol has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Effets Biochimiques Et Physiologiques
1-(N-Ethylanilino)propan-2-ol has been found to have various biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, lower body temperature, and inhibit the growth of cancer cells. 1-(N-Ethylanilino)propan-2-ol has also been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(N-Ethylanilino)propan-2-ol in lab experiments is its relatively low toxicity and good solubility in water. 1-(N-Ethylanilino)propan-2-ol has also been found to be stable under a wide range of pH and temperature conditions. However, one limitation of using 1-(N-Ethylanilino)propan-2-ol is that it has a short half-life in the body, which may limit its effectiveness in some applications.
Orientations Futures
There are several potential future directions for research on 1-(N-Ethylanilino)propan-2-ol. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 1-(N-Ethylanilino)propan-2-ol. Another area of research is the identification of the specific receptors and signaling pathways that are modulated by 1-(N-Ethylanilino)propan-2-ol. This could lead to the development of more targeted therapies for pain, inflammation, and cancer. Additionally, further studies on the neuroprotective effects of 1-(N-Ethylanilino)propan-2-ol may lead to its use in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-(N-Ethylanilino)propan-2-ol can be achieved through several methods, including the reaction of N-ethylaniline with glycidol or the reduction of 1-(N-Ethylanilino)propan-2-one with sodium borohydride. The yield and purity of 1-(N-Ethylanilino)propan-2-ol can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
1-(N-Ethylanilino)propan-2-ol has been extensively studied for its potential applications in scientific research, particularly in the field of pharmacology. It has been found to have various pharmacological activities, including analgesic, anti-inflammatory, and antipyretic effects. 1-(N-Ethylanilino)propan-2-ol has also been shown to have potential applications in the treatment of cancer and neurodegenerative diseases.
Propriétés
Numéro CAS |
16078-88-9 |
|---|---|
Nom du produit |
1-(N-Ethylanilino)propan-2-ol |
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
1-(N-ethylanilino)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-3-12(9-10(2)13)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3 |
Clé InChI |
FLSMFIOMSYLMGZ-UHFFFAOYSA-N |
SMILES |
CCN(CC(C)O)C1=CC=CC=C1 |
SMILES canonique |
CCN(CC(C)O)C1=CC=CC=C1 |
Autres numéros CAS |
16078-88-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
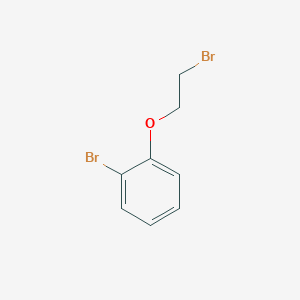
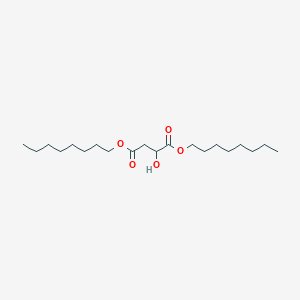
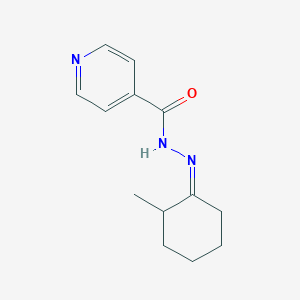
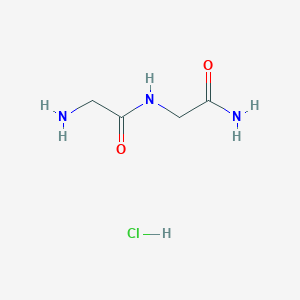
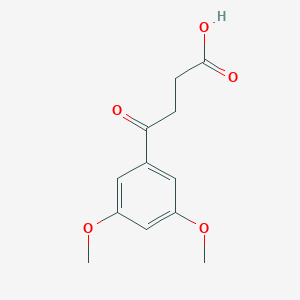
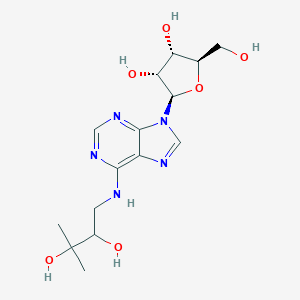
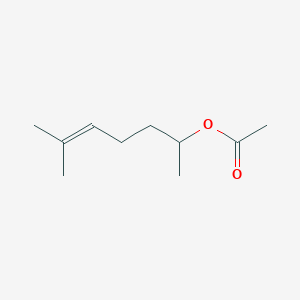
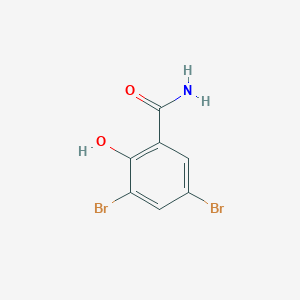
![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)
